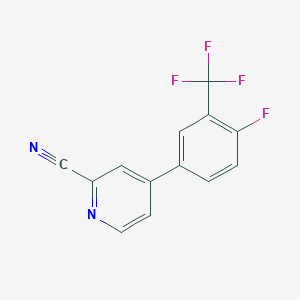

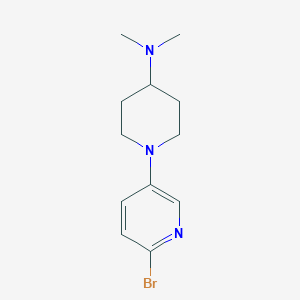

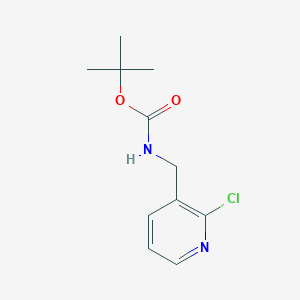

![molecular formula C19H29IN2O2 B1396909 trans-(4-{[(4-Iodophenyl)-methyl-amino]-methyl}-cyclohexyl)-carbamic acid tert-butyl ester CAS No. 1313365-62-6](/img/structure/B1396909.png)

trans-(4-{[(4-Iodophenyl)-methyl-amino]-methyl}-cyclohexyl)-carbamic acid tert-butyl ester

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound might involve the Steglich Esterification, which is a mild reaction that allows the conversion of sterically demanding and acid labile substrates . It’s one of the convenient methods for the formation of tert-butyl esters .Molecular Structure Analysis

The molecular structure of this compound involves a cyclohexane ring with a tert-butyl ester group and a 4-iodophenyl-methyl-amino-methyl group. The conformation of the cyclohexane ring could be crucial for the stability of the molecule .Chemical Reactions Analysis

The compound might undergo transesterification, a process of exchanging the organic functional group of an ester with the organic group of an alcohol . These reactions are often catalyzed by the addition of an acid or base catalyst .Wissenschaftliche Forschungsanwendungen

Summary of the Application

Iodophenyl compounds are used in the synthesis of novel amino acids containing functional groups for bioorthogonal reactions . These reactions allow the introduction of new functionalities into peptides, proteins, and other biological molecules .

Methods of Application

The synthesis of these amino acids, as Boc-, Fmoc- and free amino acids, was achieved through succinct sequences . (2 S ,4 R )- and (2 S ,4 S )-iodophenyl ethers of hydroxyproline are capable of modification via rapid, specific Suzuki and Sonogashira reactions in water .

Results or Outcomes

These amino acids exhibit well-defined conformational preferences . The 4 R - and 4 S -iodophenyl hydroxyprolines can be differentially applied in distinct structural contexts .

2. Molecular Imaging and Biology

Summary of the Application

The α v β 6-BP peptide selectively targets the integrin α v β 6, a cell surface receptor recognized as a prognostic indicator for several challenging malignancies . Given that the 4-[18 F]fluorobenzoyl (FBA)-labeled peptide is a promising PET imaging agent, radiolabeling via aluminum [18 F]fluoride chelation and introduction of an albumin binding moiety (ABM) have the potential to considerably simplify radiochemistry and improve the pharmacokinetics by increasing biological half-life .

Methods of Application

The peptides NOTA-α v β 6 -BP ( 1) and NOTA-K (ABM)-α v β 6 -BP ( 2) were synthesized on solid phase, radiolabeled with aluminum [18 F]fluoride, and evaluated in vitro (integrin ELISA, albumin binding, cell studies) and in vivo in mouse models .

Results or Outcomes

In vivo studies confirmed the effect of the ABM on blood circulation and higher α v β 6 (+) tumor uptake . The albumin binding moiety resulted in prolonged circulation and higher α v β 6 -targeted uptake .

Eigenschaften

IUPAC Name |

tert-butyl N-[4-[(4-iodo-N-methylanilino)methyl]cyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29IN2O2/c1-19(2,3)24-18(23)21-16-9-5-14(6-10-16)13-22(4)17-11-7-15(20)8-12-17/h7-8,11-12,14,16H,5-6,9-10,13H2,1-4H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COBQEZMYOUHOEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)CN(C)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-(4-{[(4-Iodophenyl)-methyl-amino]-methyl}-cyclohexyl)-carbamic acid tert-butyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

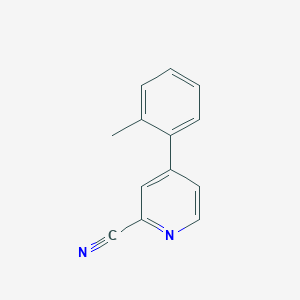

![Methyl 1H-pyrrolo[3,2-C]pyridine-7-carboxylate](/img/structure/B1396838.png)

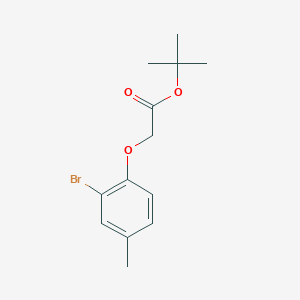

![6-(2-Bromo-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1396842.png)

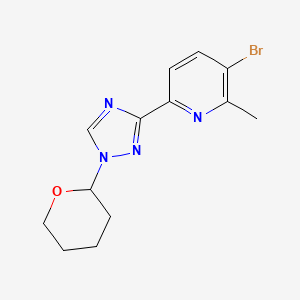

![1-[1-(Cyclopropanesulfonyl)piperidin-4-yl]ethan-1-one](/img/structure/B1396845.png)